N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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Overview
Description
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is an organic compound characterized by the presence of a glycinamide backbone substituted with a methylsulfonyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with glycinamide, methylsulfonyl chloride, and 3-nitroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Glycinamide is first reacted with methylsulfonyl chloride to form N2-(methylsulfonyl)glycinamide. This intermediate is then reacted with 3-nitroaniline to yield the final product, N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction of Nitro Group: Formation of N2-(methylsulfonyl)-N~2~-(3-aminophenyl)glycinamide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methylsulfonyl group can also participate in covalent bonding with target proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
N~2~-(methylsulfonyl)-N~2~-(4-nitrophenyl)glycinamide: Similar structure but with the nitro group in the para position.
N~2~-(methylsulfonyl)-N~2~-(2-nitrophenyl)glycinamide: Similar structure but with the nitro group in the ortho position.
Uniqueness: N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para isomers.
Properties
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-18(16,17)11(6-9(10)13)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGEEDXFUZLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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